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Abstract

This technical guide provides an in-depth exploration of 2'-Hydroxy-4',5'-
dimethylacetophenone, identified by its IUPAC name 1-(2-hydroxy-4,5-
dimethylphenyl)ethanone. This document is tailored for researchers, chemists, and
professionals in drug development and material science. We will cover the compound's
fundamental chemical identity, a detailed, mechanistically-grounded synthesis protocol via the
Fries rearrangement, comprehensive spectroscopic characterization, and its significant
applications as a versatile chemical intermediate. The guide emphasizes the causality behind
experimental choices and adheres to rigorous standards of scientific integrity, providing
actionable protocols and supporting data for laboratory application.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound begins with its precise identification and physical
characteristics. These data are foundational for its synthesis, handling, and application.

Nomenclature and Chemical Identifiers

The compound is an aromatic ketone featuring a hydroxyl group and two methyl groups on the
phenyl ring, which modulate its reactivity and physical properties.[1]

Diagram 1: Chemical Structure of 1-(2-Hydroxy-4,5-dimethylphenyl)ethanone
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Caption: Molecular structure of 1-(2-Hydroxy-4,5-dimethylphenyl)ethanone.

Table 1: Chemical Identifiers

Identifier Value Source

1-(2-hydroxy-4,5-
IUPAC Name ] PubChem[2]
dimethylphenyl)ethanone

2'-Hydroxy-4',5'- ]
Common Name ] ChemicalBook][3]
dimethylacetophenone

CAS Number 36436-65-4 Echemi[4][5]
Molecular Formula C10H1202 PubChem|[2]
Molecular Weight 164.20 g/mol PubChem|[2]
, CC1=CC(=C(C=C1C)0)C(=0)
Canonical SMILES c PubChem|[2]
YXVSURZEXVMUAM-
InChiKey PubChem][2]

UHFFFAOYSA-N

Physicochemical Properties

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.benchchem.com/product/b128327?utm_src=pdf-body-img
https://pubchem.ncbi.nlm.nih.gov/compound/2_-Hydroxy-4_5_-dimethylacetophenone
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1443677.htm
https://www.echemi.com/produce/pr23112825504-2-hydroxy-4-5-dimethylacetophenone.html
https://www.echemi.com/produce/pr25030428184-2-hydroxy-4-5-dimethylacetophenone.html
https://pubchem.ncbi.nlm.nih.gov/compound/2_-Hydroxy-4_5_-dimethylacetophenone
https://pubchem.ncbi.nlm.nih.gov/compound/2_-Hydroxy-4_5_-dimethylacetophenone
https://pubchem.ncbi.nlm.nih.gov/compound/2_-Hydroxy-4_5_-dimethylacetophenone
https://pubchem.ncbi.nlm.nih.gov/compound/2_-Hydroxy-4_5_-dimethylacetophenone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b128327?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The physical properties of the compound are critical for determining appropriate solvents,
reaction conditions, and purification methods.

Table 2: Physicochemical Data

Property Value Source

White to light yellow crystalline

Appearance ChemicalBook][3][6]

powder
Melting Point 69-73 °C ChemicalBook[6][7]
Boiling Point 144 °C at 18 mmHg ChemicalBook][3][7]

- ] ) Thermo Scientific[8],
Solubility Slightly soluble in water )
Echemi[4]

Store in a cool, dry, inert Thermo Scientific[8],
Storage ]

atmosphere ChemicalBook][7]

Synthesis via Fries Rearrangement

The most common and industrially relevant synthesis of 2'-Hydroxy-4',5'-
dimethylacetophenone is achieved through the Fries rearrangement of 3,4-dimethylphenyl
acetate.[3][6] This reaction is a classic example of a Lewis acid-catalyzed acyl group migration.

[°]

Mechanistic Insights

The Fries rearrangement is an ortho, para-selective electrophilic aromatic substitution reaction.
[10] The choice of reaction conditions is paramount as it dictates the isomeric distribution of the
product.

o Catalyst Complexation: The reaction initiates with the complexation of the Lewis acid catalyst
(typically anhydrous AICIs) to the carbonyl oxygen of the aryl ester. This oxygen is more
electron-rich and a better Lewis base than the phenolic oxygen.[10]

e Acylium lon Formation: This complexation polarizes the ester bond, leading to the cleavage
of the O-acyl bond and the formation of a resonance-stabilized acylium carbocation
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(CH3CO*).[10]

» Electrophilic Aromatic Substitution: The highly electrophilic acylium ion then attacks the
electron-rich aromatic ring. The hydroxyl group (after rearrangement of the AICls to the
phenolic oxygen) is a strong ortho, para-director.

o Thermodynamic vs. Kinetic Control: The regioselectivity is temperature-dependent.

o Low temperatures (<60 °C) favor the formation of the para-isomer. This is the kinetically
controlled product, as the acylium ion can diffuse more easily to the sterically less
hindered para position.[9][11]

o High temperatures (>160 °C) favor the ortho-isomer.[11] The ortho product can form a
stable bidentate chelate with the aluminum catalyst, making it the thermodynamically more
stable product.[9] Since our target is 2'-hydroxy (ortho), higher temperatures are required.

Diagram 2: Mechanism of the Fries Rearrangement
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Caption: Mechanistic pathway of the Fries rearrangement for ortho-isomer synthesis.
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Detailed Experimental Protocol

This protocol describes the synthesis of 2'-Hydroxy-4',5'-dimethylacetophenone from 3,4-
dimethylphenyl acetate, optimized for the ortho-isomer.[3][6]

Materials:

e 3,4-Dimethylphenyl acetate

e Anhydrous aluminum chloride (AICI3)
o Concentrated hydrochloric acid (HCI)
» Crushed ice

o Ethyl acetate

¢ Anhydrous sodium sulfate (Naz2S0a)

e 5% NaOH solution

Brine solution

Equipment:

o Flame-dried, three-necked round-bottom flask
e Mechanical stirrer

e Heating mantle with temperature control

e Condenser

e Separatory funnel

e Rotary evaporator

Procedure:
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Reaction Setup: In a flame-dried 250 mL three-necked flask equipped with a mechanical
stirrer and condenser, place 3,4-dimethylphenyl acetate (1 equivalent).

Catalyst Addition: Carefully add anhydrous aluminum chloride (2.5 equivalents) in portions to
the flask. The reaction is exothermic; control the addition rate to maintain control. Causality
Note: A supra-stoichiometric amount of AICIs is required as it complexes with both the
starting ester and the product ketone.

Heating: Heat the reaction mixture to 120-140 °C.[3] Maintain this temperature for 2-3 hours.
Monitor the reaction progress using Thin Layer Chromatography (TLC).

Quenching: After the reaction is complete (disappearance of starting material), cool the
mixture to room temperature. Very slowly and carefully, pour the viscous reaction mixture
onto a mixture of crushed ice and concentrated HCI. Safety Note: This step is highly
exothermic and releases HCI gas. Perform in a well-ventilated fume hood.

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer
three times with ethyl acetate.

Washing: Combine the organic layers. Wash sequentially with water, 5% NaOH solution (to
remove any unreacted phenol byproduct), and finally with brine. Causality Note: The NaOH
wash deprotonates the phenolic product, moving it to the aqueous layer if not careful. A quick
wash is intended to remove more acidic impurities. For isolating the desired phenol, the main
product will be in the organic layer.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and
concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The crude product can be purified by column chromatography on silica gel or by
recrystallization from a suitable solvent system (e.qg., ethanol/water).

Diagram 3: Experimental Synthesis Workflow
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Caption: Step-by-step workflow for the synthesis and purification process.

Spectroscopic Characterization
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Structural confirmation of the synthesized product is achieved through a combination of
spectroscopic techniques. The data below are representative of 1-(2-hydroxy-4,5-
dimethylphenyl)ethanone.

Table 3: Key Spectroscopic Data

Technique Data and Interpretation Source

Expected chemical shifts () in
CDCls: ~12.0 ppm (s, 1H,
phenolic -OH, intramolecular
1H NMR H-bonding), ~7.5 ppm (s, 1H, SpectraBase[12]
Ar-H), ~6.7 ppm (s, 1H, Ar-H),
~2.5 ppm (s, 3H, -COCH5),
~2.2 ppm (s, 6H, two Ar-CHs).

Key peaks (cm~1): ~3000-2800
(C-H stretch), ~1640 (C=0
stretch, lowered due to H-
IR Spectroscopy ) PubChem|[2]
bonding), ~1600, 1480 (C=C
aromatic stretch), ~1250 (C-O

stretch).

Molecular ion peak (M*) at m/z
= 164. A prominent peak at m/z

Mass Spectrometry PubChem|[2]
= 149 corresponds to the loss

of a methyl group ([M-15]%).

] Amax = 340 nm in Ethanol )
UV-Vis ChemicalBook[3][7]
(EtOH).

Applications and Research Significance

2'-Hydroxy-4',5'-dimethylacetophenone is not merely a laboratory curiosity; it is a valuable
building block in several areas of chemical science.

e Pharmaceutical and Medicinal Chemistry: The compound is a key precursor for the synthesis
of chalcone derivatives.[3][6][8] Chalcones are known to exhibit a wide range of biological
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activities, including antibacterial, antifungal, and anti-inflammatory properties. The specific
substitution pattern of this acetophenone allows for the creation of novel chalcone libraries
for drug discovery programs.

o Agrochemicals: It serves as an intermediate in the preparation of certain herbicides.[3][6]

o Material Science: As an aromatic ketone, it has applications as a photoinitiator in UV-curable
coatings and inks, where it helps facilitate polymerization upon exposure to UV light.[1]

o Cosmetics and Fragrances: The compound is utilized as a fragrance component in various
cosmetic products and perfumes.[1]

Safety and Handling

Proper handling is essential to ensure laboratory safety.
e Hazards: Causes skin and serious eye irritation.[6] May be harmful if swallowed.
e Precautionary Statements:

o Wear protective gloves, eye protection, and face protection.

o Wash hands and any exposed skin thoroughly after handling.

o Store in a well-sealed container in a cool, dry place.[8]

¢ Incompatibilities: Avoid strong oxidizing agents.[8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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